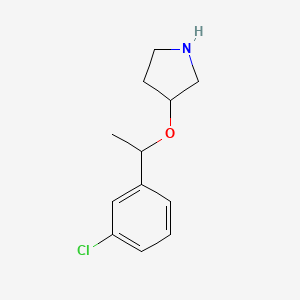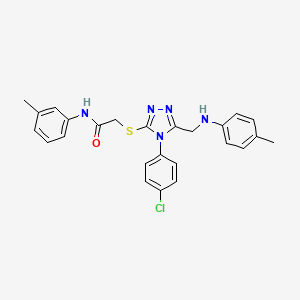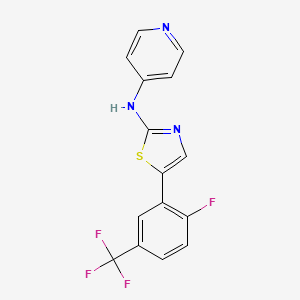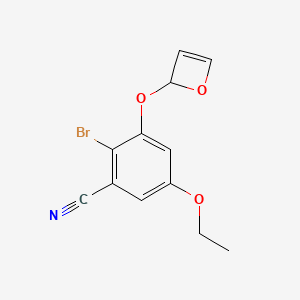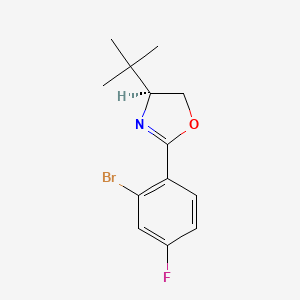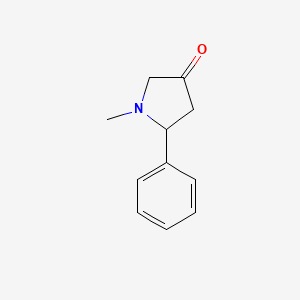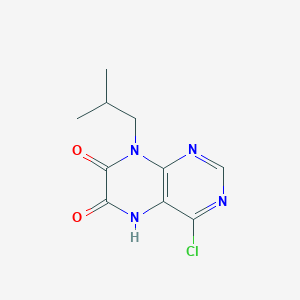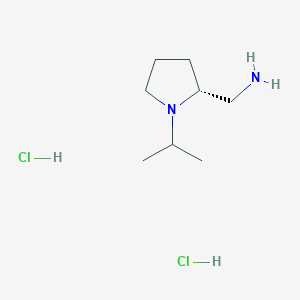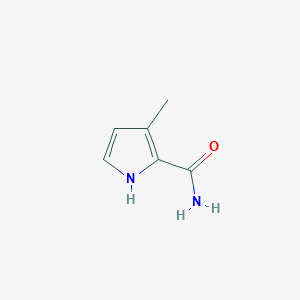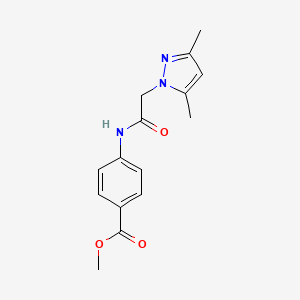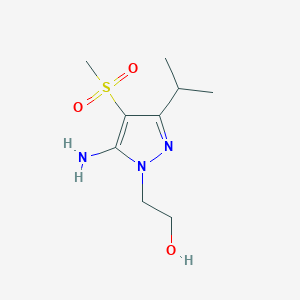
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, an isopropyl group, and a methylsulfonyl group attached to a pyrazole ring, along with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions using methylsulfonyl chloride.
Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the methylsulfonyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and ethanol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced derivatives of the pyrazole ring or methylsulfonyl group.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Influencing intracellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(5-Amino-3-isopropyl-4-(methylthio)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific fields.
属性
分子式 |
C9H17N3O3S |
|---|---|
分子量 |
247.32 g/mol |
IUPAC 名称 |
2-(5-amino-4-methylsulfonyl-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H17N3O3S/c1-6(2)7-8(16(3,14)15)9(10)12(11-7)4-5-13/h6,13H,4-5,10H2,1-3H3 |
InChI 键 |
USWQBQFKTQCRNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)C)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
